1-(Thiophen-2-ylsulfonyl)piperidine

Description

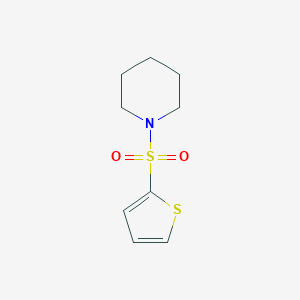

1-(Thiophen-2-ylsulfonyl)piperidine is a synthetic piperidine derivative characterized by a thiophene sulfonyl group attached to the piperidine nitrogen. The sulfonyl group enhances its stability and modulates electronic properties, making it suitable for applications in drug discovery, particularly in targeting receptors like sigma (σ) or phencyclidine (PCP) receptors .

Properties

CAS No. |

53442-04-9 |

|---|---|

Molecular Formula |

C9H13NO2S2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2 |

InChI Key |

FUKURDMUOQFWNI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives

- Structural Differences : Unlike 1-(Thiophen-2-ylsulfonyl)piperidine, these compounds feature a hydrophobic 3-phenylbutyl substituent.

- Pharmacological Relevance : In docking studies, 1-(3-phenylbutyl)piperidine derivatives showed variable binding orientations in the σ1 receptor (S1R) cavity. Compounds with larger hydrophobic groups at position 4 exhibited higher RMSD values (>4 Å), suggesting adaptability to hydrophobic pockets near helices α4 and α5 .

- Key Insight : The sulfonyl group in this compound likely reduces hydrophobic interactions compared to phenylbutyl substituents but may enhance hydrogen bonding or polar interactions.

Phencyclidine (PCP) and TCP

- PCP (1-(1-Phenylcyclohexyl)piperidine): A hallucinogen targeting NMDA receptors. Its piperidine core is modified with a phenylcyclohexyl group .

- TCP (1-(1-(2-Thienyl)cyclohexyl)piperidine) : A thiophene analog of PCP, TCP exhibits stronger CNS effects due to improved receptor affinity .

- Comparison : While both TCP and this compound contain thiophene, TCP’s cyclohexyl group confers psychoactive properties, whereas the sulfonyl group in the latter may reduce CNS penetration and toxicity .

Sulfonyl-Containing Piperidine Derivatives

- 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid: Differs by a carboxylic acid group at position 2.

- 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine : Features an isothiocyanate group, enabling covalent binding to proteins. This property is absent in this compound, limiting its use in probe-based studies .

Receptor Binding Profiles

- σ1 Receptor Affinity: Piperidine derivatives like (+)-[3H]-3-PPP show high σ1 receptor binding. This compound’s sulfonyl group may mimic haloperidol’s interactions, a known σ1 antagonist, but experimental data are needed .

- PCP Receptor Activity: Unlike TCP, which binds PCP receptors with low nanomolar affinity, this compound’s sulfonyl group likely redirects binding to non-CNS targets .

Data Tables

Table 1: Structural and Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.